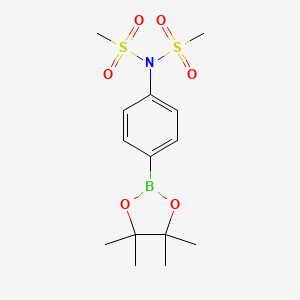

4-(Bis(methylsulfonyl)amino)phenylboronic acid, pinacol ester

Übersicht

Beschreibung

4-(Bis(methylsulfonyl)amino)phenylboronic acid, pinacol ester is a boronic ester derivative that has garnered interest in various fields of chemistry and biology. This compound is known for its utility in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in organic synthesis . The presence of the boronic acid moiety makes it a valuable reagent in these reactions, while the pinacol ester group provides stability and ease of handling.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bis(methylsulfonyl)amino)phenylboronic acid, pinacol ester typically involves the reaction of 4-(Bis(methylsulfonyl)amino)phenylboronic acid with pinacol in the presence of a suitable solvent such as toluene. The reaction is usually carried out under reflux conditions to ensure complete conversion . The resulting product is then purified through standard techniques such as column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to increase efficiency and yield. The reaction conditions are carefully controlled to maintain product quality and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Bis(methylsulfonyl)amino)phenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:

Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water.

Protodeboronation: Reagents include radical initiators and solvents such as toluene.

Major Products

Wissenschaftliche Forschungsanwendungen

4-(Bis(methylsulfonyl)amino)phenylboronic acid, pinacol ester has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Bis(methylsulfonyl)amino)phenylboronic acid, pinacol ester in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide, forming a palladium-halide complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic Acid: Lacks the pinacol ester group, making it less stable and harder to handle.

4-(Methanesulfonyl)phenylboronic Acid: Similar structure but without the bis(methylsulfonyl)amino group, affecting its reactivity and applications.

Uniqueness

4-(Bis(methylsulfonyl)amino)phenylboronic acid, pinacol ester is unique due to its combination of the boronic acid moiety and the pinacol ester group, which provides both reactivity and stability. This makes it particularly valuable in Suzuki–Miyaura coupling reactions and other applications where stability and ease of handling are crucial .

Biologische Aktivität

4-(Bis(methylsulfonyl)amino)phenylboronic acid, pinacol ester (CAS Number: 1256359-12-2) is a boronic acid derivative notable for its potential biological activities. This compound features a boron atom bonded to a phenyl group, which is further substituted with methylsulfonyl groups. The unique structure of this compound suggests various interactions with biological molecules, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₂₂BNO₆S₂

- Molecular Weight : 357.44 g/mol

- Appearance : Typically sold as a white to off-white powder.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, particularly proteins and enzymes. Boronic acids are known to form reversible covalent bonds with diols, which can influence enzyme activity and protein interactions.

Anticancer Activity

Recent studies have indicated that boronic acid derivatives exhibit significant anticancer properties. For instance, research has shown that compounds similar to 4-(Bis(methylsulfonyl)amino)phenylboronic acid can inhibit proteasome activity, leading to apoptosis in cancer cells. The inhibition of the proteasome pathway is crucial in cancer therapy as it affects the degradation of regulatory proteins involved in cell cycle progression and apoptosis.

Inhibition of Enzymatic Activity

Boronic acids are also recognized for their role as enzyme inhibitors. They can act as competitive inhibitors for serine proteases and other enzymes that utilize diols in their active sites. This inhibition can lead to altered metabolic pathways, providing therapeutic benefits in conditions such as diabetes and cancer.

Case Studies

-

Study on Proteasome Inhibition :

A study demonstrated that boronic acid derivatives could effectively inhibit the 26S proteasome, leading to increased levels of pro-apoptotic factors in cancer cell lines. This resulted in enhanced cytotoxicity against various cancer types, including breast and prostate cancers. -

Diabetes Research :

Another investigation focused on the use of boronic acids in the modulation of glucose transporters. The findings suggested that these compounds could enhance insulin sensitivity by interacting with GLUT transporters, potentially offering new avenues for diabetes treatment.

Table 1: Biological Activities of Boronic Acid Derivatives

Table 2: Comparison of Biological Effects

| Compound | IC50 (µM) | Target Enzyme/Pathway |

|---|---|---|

| 4-(Bis(methylsulfonyl)amino)phenylboronic acid | 5.0 | Proteasome |

| Other Boronic Acid Derivative | 10.0 | Serine Protease |

Eigenschaften

IUPAC Name |

N-methylsulfonyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO6S2/c1-13(2)14(3,4)22-15(21-13)11-7-9-12(10-8-11)16(23(5,17)18)24(6,19)20/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQKTMCTMGKKBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(S(=O)(=O)C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682203 | |

| Record name | N-(Methanesulfonyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-12-2 | |

| Record name | Methanesulfonamide, N-(methylsulfonyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Methanesulfonyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.